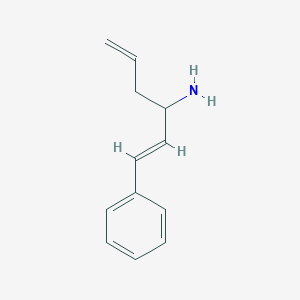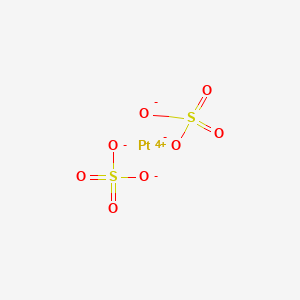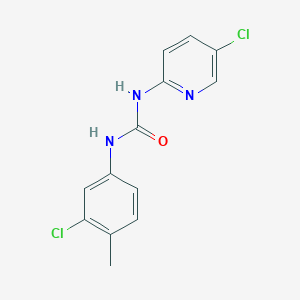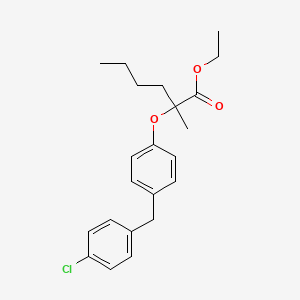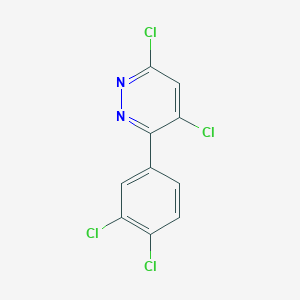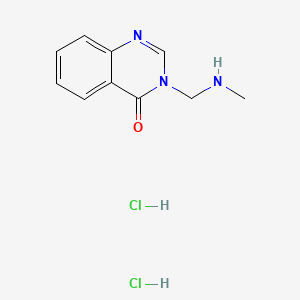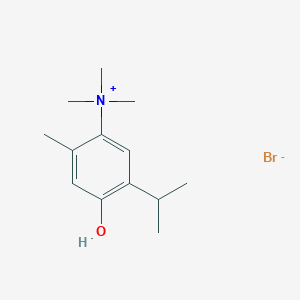
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound It is characterized by the presence of a hydroxyl group, an isopropyl group, and a trimethylammonium group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 4-hydroxy-5-isopropyl-o-toluidine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is used as a phase-transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between different phases makes it valuable in synthesis and catalysis.
Biology
In biological research, this compound is used as a surfactant and antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it suitable for use in cleaning products and surface disinfectants.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the effective killing of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its surfactant properties and use in various industrial applications.
Uniqueness
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is unique due to the presence of the hydroxyl and isopropyl groups, which can influence its solubility, reactivity, and interaction with biological membranes. These structural features may enhance its effectiveness as an antimicrobial agent and its utility in various applications.
Propriétés
Numéro CAS |
66967-78-0 |
|---|---|
Formule moléculaire |
C13H22BrNO |
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C13H21NO.BrH/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15;/h7-9H,1-6H3;1H |
Clé InChI |
ZFJLFCUEHGRTEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


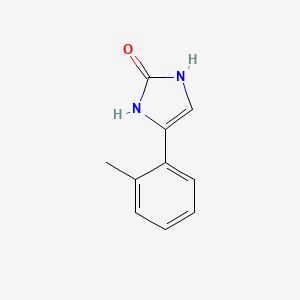

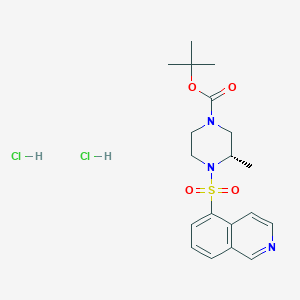
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
